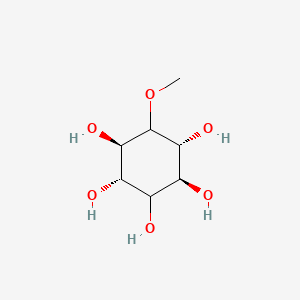

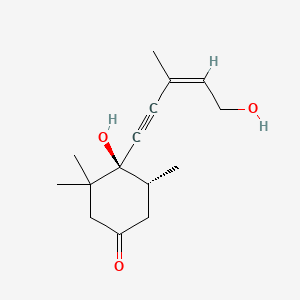

L-Québrachitol

Vue d'ensemble

Description

On le trouve dans diverses espèces végétales, notamment Allophylus edulis, Hevea brasiliensis (arbre à caoutchouc), Cannabis sativa, Paullinia pinnata et l'argousier . Le quebrachitol a été isolé pour la première fois par Tanret en 1887 à partir de l'écorce d'Aspidosperma quebracho . Il est connu pour ses propriétés sucrantes, bien qu'il ne soit que la moitié aussi sucré que le saccharose .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

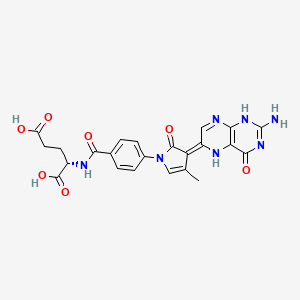

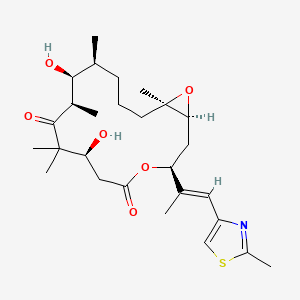

L-Quebrachitol is a natural monomethyl ether derivative of inositol . It primarily targets pre-osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, making them a significant target for substances that can promote osteoblastogenesis .

Biochemical Pathways

L-Quebrachitol affects several biochemical pathways. It triggers the BMP-2 response and upregulates the expression of regulatory genes associated with the mitogen-activated protein kinase (MAPK) and wingless-type MMTV integration site (Wnt)/β-catenin signaling pathways . These pathways are crucial for bone formation and remodeling, and their modulation can lead to enhanced osteoblastogenesis .

Pharmacokinetics

It’s worth noting that l-quebrachitol is a naturally occurring compound found in various plants , suggesting it may have good bioavailability

Result of Action

The action of L-Quebrachitol results in significant cellular and molecular effects. It promotes the proliferation, differentiation, and mineralization of MC3T3-E1 cells . This leads to an increase in bone matrix proteins and a decrease in factors that inhibit bone formation . As a result, L-Quebrachitol may contribute to the prevention and treatment of conditions like osteoporosis .

Action Environment

The action of L-Quebrachitol can be influenced by various environmental factors. For instance, it has been extracted from sea buckthorn leaves and natural rubber latex , suggesting that its efficacy and stability might be affected by the conditions of these plants. Additionally, its action might be influenced by the specific conditions inside the body, such as the presence of insulin resistance . .

Analyse Biochimique

Biochemical Properties

L-Quebrachitol plays a crucial role in biochemical reactions, particularly in the modulation of glucose and lipid metabolism. It interacts with enzymes such as α-amylase, exhibiting competitive inhibition, which helps in regulating glucose levels . Additionally, L-Quebrachitol influences the expression of proteins like PPARα, which is involved in lipid metabolism . These interactions highlight the compound’s potential as a functional food additive and pharmaceutical agent against metabolic disorders.

Cellular Effects

L-Quebrachitol has been shown to have significant effects on various cell types and cellular processes. In insulin-resistant HepG2 cells, L-Quebrachitol increases glucose consumption and decreases the levels of total triglycerides and non-esterified fatty acids . It also modulates cell signaling pathways by attenuating the expression of G6Pase and enhancing PPARα expression . These effects suggest that L-Quebrachitol can improve cellular metabolism and function, making it a promising candidate for treating metabolic diseases.

Molecular Mechanism

At the molecular level, L-Quebrachitol exerts its effects through various mechanisms. It binds to and inhibits α-amylase, leading to reduced glucose production . Additionally, L-Quebrachitol upregulates the expression of BMP-2, runt-related transcription factor (Runx2), and MAPK signaling pathways (ERK, JNK, p38α), which are crucial for osteoblast differentiation and bone formation . These molecular interactions underline the compound’s multifaceted role in regulating metabolic and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Quebrachitol have been observed to change over time. The compound exhibits good stability and retains its bioactivity during in vitro studies . Long-term exposure to L-Quebrachitol has shown sustained improvements in glucose and lipid metabolism in insulin-resistant cells

Dosage Effects in Animal Models

The effects of L-Quebrachitol vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism without any adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

L-Quebrachitol is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes such as α-amylase and G6Pase, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate glucose and lipid homeostasis, making it a valuable candidate for metabolic disorder treatments.

Transport and Distribution

Within cells and tissues, L-Quebrachitol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that L-Quebrachitol reaches its site of action, where it can exert its therapeutic effects.

Subcellular Localization

L-Quebrachitol’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows L-Quebrachitol to effectively interact with its target biomolecules and exert its biochemical effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le quebrachitol peut être synthétisé par méthylation du myo-inositol. Le procédé implique la méthylation du myo-inositol pour former le bornesitol, qui est ensuite épimérisé pour produire le quebrachitol .

Méthodes de production industrielle : Une méthode rentable d'extraction du L-quebrachitol à partir du latex de caoutchouc naturel a été développée. Le procédé implique la coagulation acide du latex de caoutchouc naturel, suivie de l'ajout de chaux vive et de la distillation sous pression réduite pour éliminer l'eau. La substance solide est ensuite broyée en poudre, redissoute dans l'éthanol et purifiée à l'aide d'une colonne de gel de silice. La solution est concentrée à l'aide de la chaleur et refroidie pour cristalliser, ce qui donne des cristaux blancs de L-quebrachitol .

Analyse Des Réactions Chimiques

Types de réactions : Le quebrachitol subit diverses réactions chimiques, notamment la déméthylation et la cristallisation. Par exemple, le quebrachitol peut être déméthylé à l'aide d'acide iodhydrique à 57 % pour former du L-chiro-inositol .

Réactifs et conditions communs :

Déméthylation : L'acide iodhydrique (57 %) est utilisé pour le clivage du groupe méthyle en C2.

Purification : La chromatographie sur colonne de gel de silice est utilisée pour la purification.

Principaux produits :

L-chiro-inositol : Formé par la déméthylation du quebrachitol.

4. Applications de la recherche scientifique

Biologie : Il est impliqué dans le transport des photosynthétats et les réponses au stress chez les plantes.

Industrie : Il est utilisé dans la production de boissons santé et comme précurseur pour la synthèse de divers médicaments.

5. Mécanisme d'action

Le quebrachitol favorise la prolifération, la différenciation et la minéralisation des cellules préostéoblastiques MC3T3-E1. Il régule positivement l'expression du facteur de croissance osseux-2 (BMP-2) et du facteur de transcription lié à runt-2 (Runx2), tout en régulant négativement le niveau d'ARNm du ligand du récepteur activateur du facteur nucléaire-κB (RANKL). De plus, il active les voies de signalisation de la protéine kinase activée par les mitogènes (MAPK) et de l'intégration du site MMTV de type sans ailes (Wnt)/β-caténine .

Comparaison Avec Des Composés Similaires

Le quebrachitol est similaire à d'autres cyclitols méthylés tels que :

- Bornesitol (1-O-méthyl-myo-inositol)

- Ononitol (4-O-méthyl-myo-inositol)

- Séquoïtol (5-O-méthyl-myo-inositol)

- Pinitol (3-O-méthyl-chiro-inositol)

Unicité : Le quebrachitol est unique en raison de sa méthylation spécifique en position 2-O et de son rôle dans le transport des photosynthétats chez les plantes . Contrairement aux autres cyclitols, le quebrachitol n'est pas associé au stress osmotique chez les plantes .

Propriétés

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Quebrachitol?

A1: L-Quebrachitol has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol. []

Q2: How can L-Quebrachitol be characterized using spectroscopic techniques?

A2: L-Quebrachitol can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- X-ray Diffraction: Single-crystal X-ray analysis can provide a three-dimensional representation of the molecule, revealing its crystal structure and conformation. [, ]

Q3: Where is L-Quebrachitol naturally found?

A3: L-Quebrachitol is primarily found in the serum of the rubber tree, Hevea brasiliensis. It can also be found in other plant species, such as Elaeagnus formosana Nakai and litchi fruit. [, , , , ]

Q4: What is the sweetness of L-Quebrachitol compared to sucrose?

A4: Studies suggest that L-Quebrachitol exhibits approximately twice the sweetness of sucrose. []

Q5: Does L-Quebrachitol exhibit antibacterial activity?

A5: Research indicates that L-Quebrachitol does not show antibacterial activity against common bacteria like Staphylococcus aureus and Streptococcus mutans. []

Q6: What is the effect of L-Quebrachitol on osteoblastogenesis?

A6: L-Quebrachitol has been shown to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells, a pre-osteoblastic cell line. []

Q7: How does L-Quebrachitol affect cellular signaling pathways related to bone formation?

A7: L-Quebrachitol appears to stimulate osteoblastogenesis through various mechanisms, including:

- Upregulating Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor-2 (Runx2), key regulators of bone formation. []

- Activating the Mitogen-activated Protein Kinase (MAPK) and Wingless-type MMTV Integration Site (Wnt)/β-catenin signaling pathways, involved in cell proliferation and differentiation. []

- Downregulating the Receptor Activator of Nuclear factor-κB Ligand (RANKL) mRNA level, potentially inhibiting bone resorption. []

Q8: Can L-Quebrachitol impact glucose and lipid metabolism?

A8: Studies on HepG2 cells, a human liver cell line, suggest that L-Quebrachitol extract and the purified compound may:

- Inhibit α-amylase activity, potentially influencing carbohydrate digestion and absorption. []

- Increase glucose consumption and reduce Total Triglyceride (TG) and Non-Esterified Fatty Acid (NEFA) content in insulin-resistant HepG2 cells. []

- Modulate the expression of genes involved in glucose and lipid metabolism, such as Glucose-6-phosphatase (G6Pase) and Peroxisome Proliferator-activated receptor alpha (PPARα). []

Q9: Does L-Quebrachitol possess phytotoxic or nematicide properties?

A9: Research suggests that L-Quebrachitol and extracts from Croton ehrenbergii, a plant rich in this compound, can inhibit seed germination and root/stem elongation in some plant species, particularly dicotyledons. [] Additionally, L-Quebrachitol demonstrated nematicidal activity against Meloidogyne incognita larvae. []

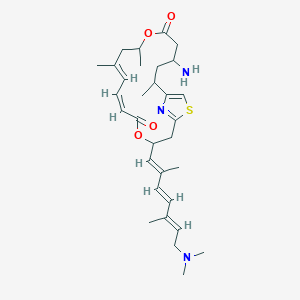

Q10: How is L-Quebrachitol used as a chiral building block in organic synthesis?

A10: L-Quebrachitol's chiral nature and well-defined stereochemistry make it a valuable starting material for synthesizing various enantiomerically pure compounds. Its rigid cyclohexane ring, with multiple functional groups, allows for selective transformations and manipulations, enabling the construction of complex molecules. [6, 13-16, 18, 20-22, 24, 26-28]

Q11: Can you provide examples of compounds synthesized using L-Quebrachitol?

A11: L-Quebrachitol has been utilized in the synthesis of a variety of compounds, including:

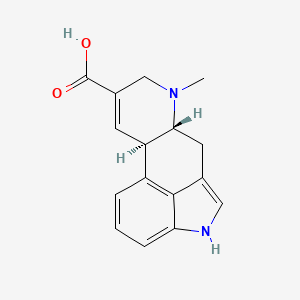

- Inositol Phosphates: D-myo-inositol 1-phosphate, a key signaling molecule. [, ]

- Pharmaceutical Intermediates: Analogues of Fumagillin and Ovalicin, antiangiogenic agents; D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy- analogues of Phosphatidylinositol, potential anticancer agents. [, , ]

Q12: How has computational chemistry been applied to study L-Quebrachitol?

A12: Computational methods have been employed to:

- Investigate solvent effects on NMR chemical shifts: Monte Carlo simulations and Density Functional Theory (DFT) calculations have been used to model the influence of water solvation on the 1H NMR spectrum of L-Quebrachitol. []

- Predict IR and NMR spectra of L-Quebrachitol derivatives: DFT calculations have proven reliable in predicting spectroscopic data, aiding in structural characterization. []

- Study interactions with other molecules: Theoretical calculations can provide insights into the binding energy and thermodynamic parameters associated with L-Quebrachitol's interaction with other molecules, such as phosphorylcholine in chromatographic stationary phases. []

Q13: How does L-Quebrachitol influence the properties of centrifuged natural rubber?

A13: Adding L-Quebrachitol to centrifuged natural rubber (CNR) has been shown to:

- Reduce the vulcanization time (T90). []

- Enhance tensile strength. []

- Lower the glass transition temperature (Tg). []

- Improve strain-induced crystallization. []

Q14: What are the main challenges hindering the commercialization of L-Quebrachitol?

A14: The primary hurdles to commercial-scale production of L-Quebrachitol include:

- High recovery costs: Extracting and purifying L-Quebrachitol from natural sources can be expensive. []

- Unfavorable organic synthesis steps: Utilizing L-Quebrachitol as a starting material for synthesizing active pharmaceutical ingredients often necessitates complex and costly chemical transformations. []

Q15: What are potential solutions to overcome these challenges?

A15: Several avenues are being explored to enhance the commercial viability of L-Quebrachitol, including:

- Optimizing extraction and purification methods: Developing more efficient and cost-effective techniques for isolating L-Quebrachitol from natural sources is crucial. [, ]

- Exploring biotransformation approaches: Harnessing enzymatic reactions to convert L-Quebrachitol into desired products could offer a more sustainable and economically viable alternative to traditional organic synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

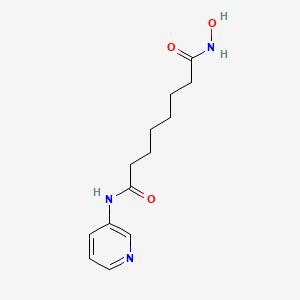

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

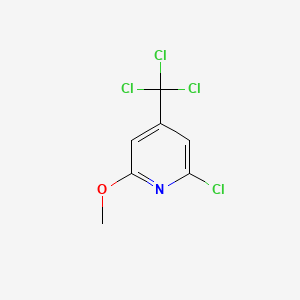

![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)